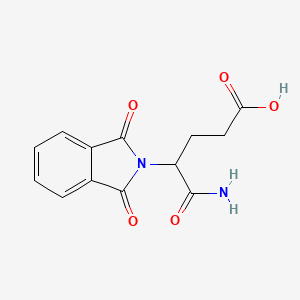
17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one is a complex organic compound belonging to the morphinan class. This compound is structurally related to several well-known opioids and has significant pharmacological properties. It is characterized by its unique morphinan backbone, which includes an epoxy bridge and various functional groups that contribute to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Core: The initial step involves the construction of the morphinan skeleton through a series of cyclization reactions.
Introduction of Functional Groups:
Final Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions
17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Due to its structural similarity to opioids, it is investigated for its potential analgesic and therapeutic properties.
Industry: The compound is used in the development of new pharmaceuticals and chemical processes.
作用机制
The mechanism of action of 17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades.
相似化合物的比较
Similar Compounds
Morphine: A naturally occurring opioid with a similar morphinan structure.
Codeine: Another naturally occurring opioid with structural similarities.
Naloxone: A synthetic opioid antagonist with a related structure.
Uniqueness
17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C20H21NO4 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H21NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h3-7,15,18,23H,1,8-11H2,2H3/t15-,18+,19+,20-/m1/s1 |
InChI 键 |
YQVRERUTXIAKPX-XFWGSAIBSA-N |
手性 SMILES |
COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)C=C5)O)C=C1 |
规范 SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)C=C5)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


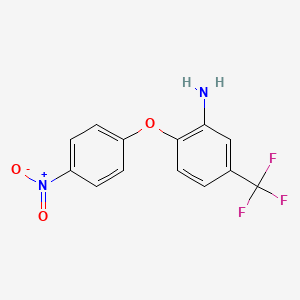

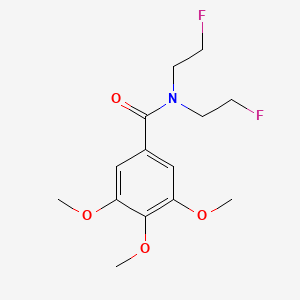
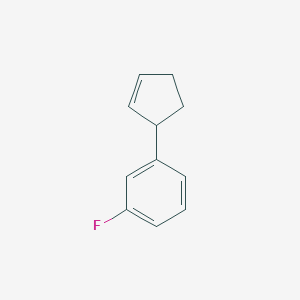
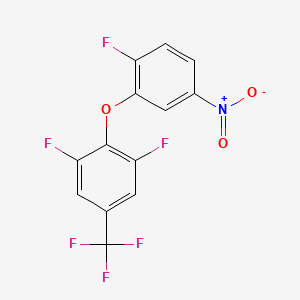
![tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15290734.png)
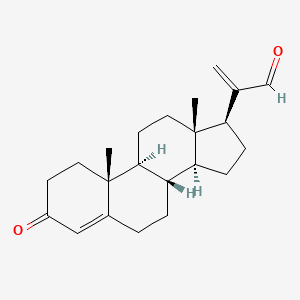

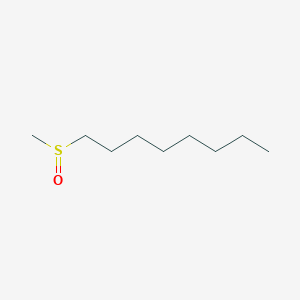
![N-[(1S)-1-(4-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290757.png)
![6-Bromo-5-oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15290761.png)
![Methyl 5-[2-[Benzyl(tert-butyl)amino]acetyl]-2-hydroxybenzoate Hydrochloride](/img/structure/B15290770.png)
